molecular formula C7H13N3 B256332 2-(1-Piperazinyl)propanenitrile

2-(1-Piperazinyl)propanenitrile

Cat. No.: B256332
M. Wt: 139.2 g/mol
InChI Key: FJCXXLZGBXLQNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperazine derivatives are a critical class of nitrogen-containing heterocycles with broad applications in pharmaceuticals, agrochemicals, and material science.

Properties

Molecular Formula

C7H13N3

Molecular Weight

139.2 g/mol

IUPAC Name

2-piperazin-1-ylpropanenitrile

InChI

InChI=1S/C7H13N3/c1-7(6-8)10-4-2-9-3-5-10/h7,9H,2-5H2,1H3

InChI Key

FJCXXLZGBXLQNN-UHFFFAOYSA-N

SMILES

CC(C#N)N1CCNCC1

Canonical SMILES

CC(C#N)N1CCNCC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Structural and Physicochemical Properties

The substituent attached to the piperazine ring significantly alters solubility, stability, and bioavailability. Below is a comparison of key compounds:

Compound Name Molecular Formula Molecular Weight Physical State Solubility Key Substituent Reference
2-(1-Piperazinyl)pyridine C₉H₁₃N₃ 163.22 Liquid Water-soluble Pyridine ring
2-(1-Piperazinyl)quinoline C₁₃H₁₅N₃ 213.28 Not specified Likely moderate Quinoline ring
Levocetirizine dihydrochloride C₂₁H₂₅ClN₂O₃·2HCl 461.81 Solid Water-soluble Chlorophenyl-benzyl group
Ruzadolone C₁₅H₁₇F₂N₅S 345.39 Solid Not specified Triazolopyridine-thioether

Key Observations :

  • 2-(1-Piperazinyl)pyridine is a low-molecular-weight liquid with high water solubility, likely due to its polar pyridine moiety .
  • Levocetirizine ’s bulkier substituents increase molecular weight and enhance receptor binding, critical for its antihistaminic activity .
  • The quinoline derivative’s extended aromatic system (vs. pyridine) may enhance lipophilicity, influencing tissue penetration .
Pharmacological Activity

Piperazine derivatives exhibit diverse biological effects depending on substituents:

  • 2-(1-Piperazinyl)quinoline: Potent uterotonic activity: 100× more effective than methylergonovine in isolated rat uteri . Selective smooth muscle stimulation: High specificity for uterine tissue over aorta or trachea, suggesting SAR tied to quinoline’s planar structure .
  • Levocetirizine :

    • Antihistaminic action : Blocks H₁ receptors via its chlorophenyl-benzyl group, reducing allergic responses .
  • 2-(1-Piperazinyl)pyridine: Limited pharmacological data in evidence, but its solubility and low molecular weight suggest utility as a synthetic intermediate .

Inference for 2-(1-Piperazinyl)propanenitrile: The nitrile (-C≡N) group in propanenitrile could confer distinct reactivity (e.g., hydrogen bonding or metabolic stability) compared to aromatic substituents. However, its smaller size might reduce receptor affinity relative to quinoline or levocetirizine analogs.

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